3-Aminopyridine-2,4-diol
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Overview
Description
3-Aminopyridine-2,4-diol is an organic compound with the molecular formula C5H6N2O2 It is a derivative of pyridine, characterized by the presence of an amino group at the third position and hydroxyl groups at the second and fourth positions on the pyridine ring
Mechanism of Action
Target of Action
3-Aminopyridine-2,4-diol, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in regulating the duration of the action potential in neurons, which in turn influences the release of neurotransmitters .
Mode of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals . This action prolongs the duration of the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then enhance the release of the neurotransmitter acetylcholine, which stimulates muscle at the end plate .
Biochemical Pathways
The primary biochemical pathway affected by Amifampridine is the neurotransmission pathway . By blocking the potassium channels, Amifampridine prolongs the action potential and increases the release of acetylcholine . This leads to enhanced neurotransmission, particularly at the neuromuscular junction .
Pharmacokinetics
Amifampridine is primarily cleared from the plasma via metabolism by N-acetylation . The overall clearance of Amifampridine is both metabolic and renal . The oral bioavailability of Amifampridine is reported to be 67 ± 29% .
Result of Action
The increased release of acetylcholine at the neuromuscular junction leads to improved muscle strength and reduced muscle weakness . This makes Amifampridine particularly effective in treating disorders like Lambert-Eaton myasthenic syndrome (LEMS), which is characterized by muscle weakness .
Action Environment
The action, efficacy, and stability of Amifampridine can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to Amifampridine . Additionally, the presence of certain solvents used for purification processes can also impact the effectiveness of Amifampridine .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a purity of 95% and is stored in a dark place, under an inert atmosphere, at room temperature .
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have significant effects over time in laboratory settings .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2,4-diol typically involves the functionalization of pyridine derivatives. One common method includes the nitration of pyridine followed by reduction and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective introduction of functional groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyridine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering the functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve selective substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Aminopyridine-2,4-diol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Aminopyridine: Similar in structure but with the amino group at the second position.
4-Aminopyridine: The amino group is at the fourth position, differing in reactivity and applications.
3-Hydroxypyridine: Lacks the amino group, affecting its chemical properties and uses.
Uniqueness: 3-Aminopyridine-2,4-diol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form multiple derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
3-amino-4-hydroxy-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLDQBKULOWMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716280 |
Source
|
Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103792-82-1 |
Source
|
Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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